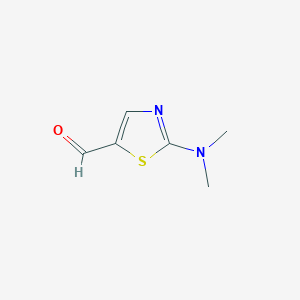

2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(dimethylamino)-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-8(2)6-7-3-5(4-9)10-6/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOPJEHPVWLTDJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(S1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80511361 | |

| Record name | 2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80511361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005-28-3 | |

| Record name | 2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80511361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde CAS number and properties

Technical Guide: 2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde

This document provides a comprehensive technical overview of this compound, a key heterocyclic building block for research and development, particularly within the pharmaceutical and life sciences sectors. We will delve into its core properties, safety protocols, and strategic applications, providing field-proven insights for scientists and drug development professionals.

Core Compound Identification and Characterization

This compound is a substituted thiazole derivative. The thiazole ring is a fundamental scaffold in medicinal chemistry, found in a variety of approved drugs and biologically active agents[1]. The presence of the electron-donating dimethylamino group at the 2-position and the reactive aldehyde group at the 5-position makes this compound a versatile intermediate for synthesizing more complex molecular architectures.

| Property | Data | Source(s) |

| CAS Number | 1005-28-3 | [2][3][4][5] |

| Molecular Formula | C₆H₈N₂OS | [2][3][4][6] |

| Molecular Weight | 156.21 g/mol | [3][4][5][6] |

| IUPAC Name | This compound | [3][4] |

| Synonyms | 2-Dimethylamino-thiazole-5-carbaldehyde, 2-(Dimethylamino)thiazole-5-carboxaldehyde | [2][3][7] |

| Appearance | Yellow to brown solid | [4][6] |

| Melting Point | 75°C to 77°C | [3] |

| Purity | Typically ≥96% | [3][5] |

| SMILES | CN(C)C1=NC=C(S1)C=O | [3][6] |

| InChI Key | ZOPJEHPVWLTDJW-UHFFFAOYSA-N | [3][4][6] |

Health, Safety, and Handling Protocols

This compound must be handled with appropriate precautions in a laboratory setting. It is classified as an irritant and is harmful if swallowed[3][8]. Adherence to standard safety protocols is mandatory.

| Hazard Class | GHS Statement | Precautionary Measures |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[3] |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing.[3][8] P302+P352: IF ON SKIN: Wash with plenty of water.[3][8] |

| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection.[3][8] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |

| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][8] |

Handling Recommendations:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[8].

-

Personal Protective Equipment (PPE): Standard PPE includes a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile)[8][9].

-

Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the work area[8][9].

-

Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials.

Scientific and Industrial Applications

As a "useful research chemical" and "heterocyclic building block," the primary value of this compound lies in its utility as a starting material or intermediate in organic synthesis[2][7]. The aldehyde functional group is a versatile handle for a wide range of chemical transformations, including:

-

Reductive amination to form secondary and tertiary amines.

-

Wittig reactions to generate alkenes.

-

Condensation reactions (e.g., Knoevenagel, Aldol) to form larger, more complex scaffolds.

The thiazole core is a privileged scaffold in drug discovery, known to be a component in compounds with anticonvulsant, antitumor, and antimicrobial activities[1]. This makes the title compound a molecule of significant interest for medicinal chemists aiming to synthesize novel therapeutic agents. Its structure allows for the exploration of structure-activity relationships (SAR) by modifying the aldehyde group to introduce diverse functionalities.

Experimental Workflow: Synthesis of a Thiazole-Based Chalcone Analogue

To illustrate the synthetic utility of this compound, we present a representative protocol for a base-catalyzed Knoevenagel-type condensation. This reaction is fundamental in drug development for linking aromatic systems and creating conjugated structures often found in active pharmaceutical ingredients.

Objective: To synthesize a chalcone-like derivative by reacting the title compound with an active methylene compound, such as malononitrile, as a proof-of-concept for C-C bond formation.

Workflow Diagram

Caption: Knoevenagel condensation workflow.

Step-by-Step Protocol

-

Reagent Preparation:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.56 g, 10 mmol).

-

Add malononitrile (0.73 g, 11 mmol, 1.1 equivalents).

-

Add 20 mL of absolute ethanol as the solvent.

-

-

Reaction Execution:

-

Stir the mixture at room temperature until most solids dissolve.

-

Add 2-3 drops of piperidine using a Pasteur pipette. The addition of a base is critical to deprotonate the active methylene compound, initiating the condensation.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) using a heating mantle.

-

Maintain reflux for 2-4 hours. The progress should be monitored every hour by thin-layer chromatography (TLC) to observe the consumption of the starting aldehyde.

-

-

Work-Up and Isolation:

-

Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature.

-

Cool the flask further in an ice-water bath for 30 minutes to maximize the precipitation of the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of cold ethanol to remove residual catalyst and unreacted starting materials.

-

-

Purification and Analysis:

-

Dry the collected solid under vacuum.

-

Assess the purity of the crude product. If necessary, recrystallize from a suitable solvent (e.g., ethanol/water mixture) or purify by flash column chromatography.

-

Confirm the structure and identity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

-

This self-validating protocol includes a monitoring step (TLC) and concludes with rigorous characterization to ensure the identity and purity of the synthesized compound, reflecting the principles of trustworthiness and scientific integrity.

References

- 1. mdpi.com [mdpi.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. fishersci.no [fishersci.no]

- 4. 2-(Dimethylamino)thiazole-5-carboxaldehyde, 97% 1 g | Request for Quote [thermofisher.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 2-dimethylamino-thiazole-5-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound - CAS:1005-28-3 - Sunway Pharm Ltd [3wpharm.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. rudolf-hensel.de [rudolf-hensel.de]

An In-depth Technical Guide to the Physicochemical Properties of 2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde

Introduction

2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound featuring a thiazole ring, a versatile scaffold in medicinal chemistry. The thiazole nucleus is a cornerstone in the development of numerous pharmaceuticals, owing to its presence in a wide array of biologically active molecules, including vitamin B1 (thiamine) and various approved drugs.[1][2] Derivatives of 2-aminothiazole, to which this compound belongs, are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[3] The presence of both a reactive carbaldehyde group and an electron-donating dimethylamino group on the thiazole core makes this molecule a valuable building block in synthetic organic chemistry and a point of interest for drug discovery programs.[4][5]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. As a Senior Application Scientist, the aim is not merely to list data but to provide a deeper understanding of the causality behind these properties and to equip researchers with robust, self-validating experimental protocols for their determination. This document is intended for researchers, scientists, and drug development professionals who require a thorough characterization of this molecule for their work.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These identifiers and properties are crucial for sample handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| Chemical Name | This compound | [6] |

| CAS Number | 1005-28-3 | [6] |

| Molecular Formula | C₆H₈N₂OS | [7] |

| Molecular Weight | 156.21 g/mol | [7] |

| Appearance | Yellow to brown solid | [6] |

| Melting Point | 72°C to 78°C | [6] |

| Boiling Point | 253.5°C at 760 mmHg (Predicted) | - |

| Purity | Typically ≥97% (as specified by commercial suppliers) | [8] |

| SMILES | CN(C)c1ncc(C=O)s1 | [7] |

| InChI Key | ZOPJEHPVWLTDJW-UHFFFAOYSA-N | [7] |

Solubility Profile

The solubility of a compound is a critical parameter that influences its biological activity, formulation, and reaction conditions. The structure of this compound, with a polar aldehyde, a basic dimethylamino group, and the heterocyclic thiazole ring, suggests a degree of polarity. However, the overall solubility in various solvents must be determined empirically.

Predicted Solubility

Based on the "like dissolves like" principle, it is anticipated that this compound will exhibit good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and moderate solubility in alcohols like ethanol and methanol. Its solubility in water is expected to be limited but may increase in acidic aqueous solutions due to the protonation of the basic nitrogen atoms. Solubility in nonpolar solvents like hexane is predicted to be low.

Experimental Protocol for Solubility Determination

To ensure accuracy and reproducibility, a systematic approach to solubility determination is essential. The following protocol is designed as a self-validating system for characterizing the solubility of the title compound.

Objective: To determine the approximate solubility of this compound in a range of common laboratory solvents at ambient temperature.

Materials:

-

This compound

-

Calibrated analytical balance

-

Vortex mixer

-

Set of 4 mL glass vials with screw caps

-

Pipettes and tips

-

Solvents: Deionized water, Ethanol, Methanol, Acetone, Dichloromethane, Dimethyl sulfoxide (DMSO), Hexane

Procedure:

-

Preparation of Stock Vials: Accurately weigh 10 mg of the compound into seven separate, labeled glass vials.

-

Solvent Addition: To the first vial, add the first solvent (e.g., deionized water) in incremental aliquots of 100 µL.

-

Mixing and Observation: After each addition, cap the vial and vortex for 60 seconds. Visually inspect the solution against a dark background for any undissolved solid particles.

-

Endpoint Determination: Continue adding solvent aliquots until the solid is completely dissolved. Record the total volume of solvent added.

-

Calculation: Calculate the approximate solubility using the formula: Solubility (mg/mL) = Mass of compound (mg) / Total volume of solvent (mL)

-

Repeat for all Solvents: Repeat steps 2-5 for each of the selected solvents.

-

Classification: Classify the solubility based on the calculated values (e.g., >100 mg/mL: Very Soluble; 10-100 mg/mL: Soluble; 1-10 mg/mL: Sparingly Soluble; <1 mg/mL: Insoluble).

Caption: A flowchart of the experimental workflow for determining solubility.

Acid-Base Properties (pKa)

The pKa value is a measure of the acidity or basicity of a compound and is fundamental to understanding its ionization state at different pH values. This, in turn, affects its solubility, membrane permeability, and receptor-binding interactions. This compound has two potential basic centers: the nitrogen of the dimethylamino group and the nitrogen atom in the thiazole ring. The dimethylamino group is expected to be the more basic site.

Experimental Protocol for pKa Determination via Potentiometric Titration

Potentiometric titration is a reliable and widely used method for determining the pKa of ionizable compounds.[9]

Objective: To determine the pKa value(s) of this compound.

Materials:

-

Calibrated pH meter and electrode

-

Automated titrator or manual burette

-

Magnetic stirrer and stir bar

-

Beaker or titration vessel

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Deionized water

-

Co-solvent (e.g., methanol or ethanol, if needed for solubility)

Procedure:

-

Sample Preparation: Accurately weigh approximately 15-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is an issue, a water/co-solvent mixture can be used, but the pKa value will be an apparent pKa (pKaapp) for that specific solvent system.

-

Initial pH Adjustment: If titrating with acid, the initial solution may be adjusted to a basic pH (e.g., pH 11) with a small amount of NaOH.

-

Titration: Place the solution on the magnetic stirrer and immerse the pH electrode. Begin the titration by adding small, precise increments of the standardized 0.1 M HCl solution.

-

Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Endpoint Determination: Continue the titration well past the equivalence point (the point of fastest pH change).

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point. This can be determined from the titration curve or by calculating the first derivative of the curve, where the peak indicates the equivalence point.

Caption: A flowchart outlining the process of pKa determination by potentiometric titration.

Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of a chemical entity.

Mass Spectrometry (MS)

Mass spectral data for this compound is available in the mzCloud database, which shows spectral information obtained by Electrospray Ionization (ESI).[10]

-

Expected Ionization: In positive ion mode ESI-MS, the compound is expected to be readily protonated at one of the nitrogen atoms, yielding a prominent [M+H]⁺ ion at m/z 157.04.

-

Predicted Fragmentation: The fragmentation pattern would likely involve the loss of neutral molecules such as CO from the aldehyde group, or fragmentation of the dimethylamino group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While public databases do not currently contain the NMR spectra for this compound, a predicted analysis based on its structure provides valuable insight.

-

¹H NMR (Predicted, in CDCl₃, 400 MHz):

-

~9.8 ppm (singlet, 1H): Aldehyde proton (-CHO).

-

~7.9 ppm (singlet, 1H): Thiazole ring proton at C4.

-

~3.2 ppm (singlet, 6H): Two equivalent methyl groups of the dimethylamino moiety (-N(CH₃)₂).

-

-

¹³C NMR (Predicted, in CDCl₃, 100 MHz):

-

~185 ppm: Aldehyde carbonyl carbon (C=O).

-

~170 ppm: Thiazole ring carbon at C2, attached to the dimethylamino group.

-

~145 ppm: Thiazole ring carbon at C5, attached to the aldehyde.

-

~130 ppm: Thiazole ring carbon at C4.

-

~40 ppm: Methyl carbons of the dimethylamino group.

-

Protocol for NMR Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Objective: To prepare a homogeneous, particle-free solution of the compound for NMR analysis.

Materials:

-

NMR tube (5 mm, high precision) and cap

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Pasteur pipette and bulb

-

Small piece of cotton or glass wool

-

Small vial

Procedure:

-

Weighing: Weigh 5-10 mg of the compound into a small, clean vial.

-

Dissolving: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently swirl or vortex to dissolve the compound completely.

-

Filtering: Place a small plug of cotton or glass wool into the neck of a Pasteur pipette.

-

Transferring: Using the pipette, filter the solution from the vial directly into the NMR tube to remove any particulate matter.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly. The sample is now ready for analysis.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Expected Absorption Bands:

-

~1680-1660 cm⁻¹: A strong C=O stretching vibration for the aromatic aldehyde.

-

~1600-1500 cm⁻¹: C=N and C=C stretching vibrations within the thiazole ring.

-

~2850-2750 cm⁻¹: C-H stretching of the aldehyde proton (often appears as a pair of weak bands).

-

~1350-1250 cm⁻¹: C-N stretching of the dimethylamino group.

-

Chemical Reactivity and Stability

The reactivity of this compound is governed by its three key functional components: the aldehyde, the electron-rich 2-(dimethylamino)thiazole ring system.

-

Aldehyde Group: The carbaldehyde group is a primary site for nucleophilic attack, making it a versatile handle for synthetic transformations. It can undergo reactions such as reductive amination, Wittig reactions, and condensation reactions to form Schiff bases.[11]

-

Thiazole Ring: The 2-dimethylamino group is a strong electron-donating group, which activates the thiazole ring towards electrophilic substitution.

-

Stability: 2-Aminothiazole derivatives have been reported to show instability in DMSO solutions, which can lead to dimerization or degradation. Therefore, care should be taken when preparing stock solutions for biological screening. The stability of the compound should be assessed under various conditions, especially if it is being developed as a drug candidate.

General Protocol for Chemical Stability Assessment

This protocol provides a framework for evaluating the stability of the compound under stressed conditions, following general principles from ICH guidelines.

Objective: To assess the stability of the compound under conditions of heat, light, and varying pH.

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions:

-

Thermal Stress: Aliquot the stock solution into vials and store them at elevated temperatures (e.g., 40°C, 60°C) and a control at 4°C.

-

Photostability: Expose an aliquot to a light source that meets ICH Q1B guidelines, while keeping a control sample wrapped in aluminum foil.

-

pH Stress (Hydrolysis): Add aliquots to aqueous solutions of different pH (e.g., pH 2, pH 7, pH 9) and store at a controlled temperature.

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 24, 48, 72 hours).

-

Analysis: Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to quantify the parent compound and detect any degradation products.

Caption: A diagram showing potential reactions involving the aldehyde group.

Potential Applications in Research and Drug Discovery

This compound is more than just a chemical entity; it is a tool for innovation. Its structural motifs are prevalent in a multitude of bioactive compounds.

-

Synthetic Building Block: The aldehyde functionality serves as a key reactive handle for elaborating the molecule into more complex structures. It can be used in multi-component reactions or as a precursor for the synthesis of libraries of thiazole derivatives for high-throughput screening.

-

Scaffold for Medicinal Chemistry: The 2-aminothiazole core is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[12][13] This compound can serve as a starting point for the design of novel inhibitors for kinases, proteases, or other enzymes implicated in disease.[3] The exploration of its derivatives could lead to new therapeutic agents for infectious diseases, cancer, or inflammatory conditions.

Conclusion

This compound is a compound of significant interest due to its versatile chemical reactivity and its foundation on the biologically relevant 2-aminothiazole scaffold. This guide has provided a detailed overview of its key physicochemical properties, moving beyond simple data presentation to include robust, actionable protocols for their experimental determination. A thorough understanding and empirical validation of its solubility, pKa, spectroscopic profile, and stability are paramount for any researcher aiming to utilize this molecule to its full potential, whether in the synthesis of novel compounds or in the early stages of drug discovery.

References

- 1. nbinno.com [nbinno.com]

- 2. Thiazole - Wikipedia [en.wikipedia.org]

- 3. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]

- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]

- 6. 2-(Dimethylamino)thiazole-5-carboxaldehyde, 97% 1 g | Request for Quote [thermofisher.com]

- 7. 2-dimethylamino-thiazole-5-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. peerj.com [peerj.com]

- 9. tandfonline.com [tandfonline.com]

- 10. mzCloud – 2 Dimethylamino thiazole 5 carboxaldehyde [mzcloud.org]

- 11. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde structure and molecular formula

Introduction

2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde is a heterocyclic organic compound that serves as a pivotal building block in synthetic and medicinal chemistry. Its structure, which combines a thiazole ring with a reactive aldehyde group and a dimethylamino substituent, makes it a versatile precursor for the synthesis of more complex molecules. The 2-aminothiazole core, of which this compound is a derivative, is a recognized pharmacophore present in a wide array of commercially available drugs, highlighting its significance in drug discovery.[1][2][3] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

The molecular structure of this compound consists of a five-membered thiazole ring, which is a sulfur and nitrogen-containing heterocycle. A dimethylamino group is attached at the 2-position, and a carbaldehyde (aldehyde) group is at the 5-position.

Molecular Formula: C₆H₈N₂OS

Structure:

Image Source: PubChem CID 533857

Image Source: PubChem CID 533857

Physicochemical Data Summary:

| Property | Value | Source(s) |

| CAS Number | 1005-28-3 | [4] |

| Molecular Weight | 156.21 g/mol | [4] |

| Appearance | Yellow to brown solid | Thermo Fisher Scientific |

| Melting Point | 72°C to 78°C | Thermo Fisher Scientific |

| SMILES | CN(C)c1ncc(C=O)s1 | Sigma-Aldrich |

| InChI Key | ZOPJEHPVWLTDJW-UHFFFAOYSA-N | Sigma-Aldrich |

Synthesis Methodology

A common and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction . This reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6][7][8] The electron-donating dimethylamino group at the 2-position of the thiazole ring activates the 5-position for electrophilic substitution, making it amenable to formylation.

The Vilsmeier reagent, a chloroiminium ion, is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[6][7]

Experimental Workflow: Vilsmeier-Haack Formylation

Below is a generalized protocol for the synthesis of this compound.

Caption: Synthetic workflow for this compound via Vilsmeier-Haack reaction.

Step-by-Step Protocol:

-

Reagent Preparation: The starting material, 2-(dimethylamino)thiazole, is dissolved in an excess of N,N-dimethylformamide (DMF), which also serves as a reagent. The solution is cooled in an ice bath.

-

Vilsmeier Reagent Formation and Reaction: Phosphorus oxychloride (POCl₃) is added dropwise to the cooled solution. This leads to the in situ formation of the electrophilic Vilsmeier reagent. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete formylation at the C5 position of the thiazole ring.

-

Hydrolysis: The reaction is quenched by carefully pouring the mixture into a cold aqueous solution of a mild base, such as sodium acetate or sodium bicarbonate. This hydrolyzes the intermediate iminium salt to the desired aldehyde.

-

Extraction and Purification: The product is extracted from the aqueous layer using an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product is typically purified by column chromatography on silica gel to yield the final this compound.

Spectroscopic Characterization

While specific spectra are proprietary to suppliers, the structural features of this compound give rise to predictable spectroscopic signatures.

-

¹H NMR: The proton nuclear magnetic resonance spectrum would be expected to show a characteristic singlet for the aldehyde proton (-CHO) at a downfield chemical shift (typically δ 9-10 ppm). A singlet for the proton at the 4-position of the thiazole ring would appear in the aromatic region. The two methyl groups of the dimethylamino substituent would likely appear as a singlet in the aliphatic region.

-

¹³C NMR: The carbon-13 NMR spectrum would show a distinct resonance for the carbonyl carbon of the aldehyde group (typically δ 180-200 ppm). Other signals would correspond to the carbons of the thiazole ring and the methyl groups.

-

IR Spectroscopy: The infrared spectrum would be characterized by a strong carbonyl (C=O) stretching band around 1650-1700 cm⁻¹, indicative of the aldehyde functional group.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (156.21 g/mol ).

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a variety of biologically active compounds.[4] The 2-aminothiazole scaffold is a key component in numerous therapeutic agents due to its ability to engage in various biological interactions.[9][10]

Key Application Areas:

-

Anticancer Agents: The 2-aminothiazole moiety is found in several kinase inhibitors used in oncology. For instance, Dasatinib, a potent leukemia drug, features a 2-aminothiazole core.[10] The aldehyde group of this compound can be readily transformed into other functional groups to create libraries of novel compounds for screening as potential anticancer agents.

-

Antimicrobial and Anti-inflammatory Drugs: Thiazole derivatives have demonstrated a broad spectrum of antimicrobial and anti-inflammatory activities.[3][9] This compound serves as a starting point for the development of new agents in these therapeutic areas.

-

Central Nervous System (CNS) Active Compounds: The thiazole ring is present in some drugs that act on the central nervous system.[11]

The aldehyde functionality allows for a range of subsequent chemical transformations, including:

-

Reductive amination to introduce diverse amine-containing side chains.

-

Wittig reactions to form alkenes.

-

Oxidation to a carboxylic acid.

-

Condensation reactions to form Schiff bases, hydrazones, and other derivatives.

Safety and Handling

Hazard Identification:

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H317: May cause an allergic skin reaction.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

Storage and Handling:

-

Store in a tightly sealed container in a dry, well-ventilated place.

-

Recommended storage temperature is 2-8°C under an inert atmosphere.

-

Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Conclusion

This compound is a chemical compound of significant interest to the scientific community, particularly those involved in synthetic organic chemistry and drug discovery. Its straightforward synthesis via the Vilsmeier-Haack reaction and the versatility of its aldehyde functional group make it an invaluable precursor for creating novel molecules with potential therapeutic applications. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in research and development.

References

- 1. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Developments of 2‐Aminothiazoles in Medicinal Chemistry (2016) | Debasis Das | 2 Citations [scispace.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 8. ijpcbs.com [ijpcbs.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Spectral Characterization of 2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde: A Technical Guide

This technical guide provides an in-depth analysis of the spectral data for the heterocyclic compound 2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data essential for the structural elucidation and quality control of this important chemical entity.

Introduction: The Significance of Spectroscopic Analysis

This compound, with the chemical formula C₆H₈N₂OS and a molecular weight of 156.21 g/mol , is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. Its unique structural features, comprising a thiazole ring substituted with a dimethylamino group and a carbaldehyde function, give rise to a distinct spectroscopic fingerprint. Accurate interpretation of its NMR, MS, and IR spectra is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior. This guide will delve into the theoretical underpinnings and practical application of these analytical techniques in the context of this specific molecule.

Molecular Structure and Key Functional Groups

A thorough understanding of the molecular architecture is the foundation for interpreting spectral data. The structure of this compound is characterized by several key features that will manifest in its spectra.

Caption: Molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

A common method for analyzing polar organic molecules like this compound is Electrospray Ionization-Mass Spectrometry (ESI-MS).

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, typically methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.

-

Infusion: The sample solution is introduced into the ESI source at a constant flow rate.

-

Ionization: A high voltage is applied to the capillary tip, causing the nebulized droplets to become charged. As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase protonated molecules, [M+H]⁺.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Data Interpretation

Publicly available mass spectrometry data for this compound can be found on databases such as mzCloud.[1] The expected and observed data are summarized below.

| Parameter | Value |

| Molecular Formula | C₆H₈N₂OS |

| Exact Mass | 156.0385 |

| Molecular Ion (M⁺) | m/z 156 |

| Protonated Molecule ([M+H]⁺) | m/z 157.0459 |

The high-resolution mass spectrum would show a prominent peak for the protonated molecule at an m/z of approximately 157.0459, confirming the elemental composition.

Fragmentation Pathway

Tandem mass spectrometry (MS/MS) experiments can provide valuable structural information by inducing fragmentation of the parent ion.

Caption: Plausible fragmentation pathways for [M+H]⁺ of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, experimentally verified NMR spectrum for this compound is not readily accessible, this section will provide a detailed prediction and interpretation based on the known principles of NMR spectroscopy and data from analogous structures.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 5-10 mg/mL. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher). ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied.

Predicted ¹H NMR Spectrum

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aldehyde-H | 9.5 - 10.0 | Singlet | 1H | -CHO |

| Thiazole-H4 | 7.8 - 8.2 | Singlet | 1H | Aromatic H |

| Dimethylamino-H | 3.0 - 3.3 | Singlet | 6H | -N(CH₃)₂ |

Rationale:

-

The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and will appear as a sharp singlet far downfield.

-

The proton on the thiazole ring (H4) is in an electron-deficient aromatic system and is also deshielded, appearing as a singlet.

-

The six protons of the two methyl groups in the dimethylamino substituent are equivalent and will appear as a single, integrated peak.

Predicted ¹³C NMR Spectrum

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |

| C=O | 180 - 185 | Aldehyde Carbonyl |

| C2 | 165 - 170 | Thiazole Ring |

| C5 | 140 - 145 | Thiazole Ring |

| C4 | 120 - 125 | Thiazole Ring |

| -N(CH₃)₂ | 40 - 45 | Dimethylamino Carbons |

Rationale:

-

The carbonyl carbon of the aldehyde is the most deshielded carbon, appearing at the lowest field.

-

The carbons of the thiazole ring will appear in the aromatic region, with their specific shifts influenced by the nitrogen and sulfur heteroatoms and the substituents.

-

The carbons of the dimethylamino group will be found in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While a specific spectrum is not publicly available, a product from Thermo Scientific Chemicals is stated to have a conforming infrared spectrum.[2]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR beam is passed through the crystal, and the sample is scanned over a range of wavenumbers (typically 4000-400 cm⁻¹).

-

Data Processing: A background spectrum is subtracted, and the resulting absorbance or transmittance spectrum is plotted.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~2900-3000 | C-H stretch | Aliphatic (CH₃) |

| ~2720, ~2820 | C-H stretch | Aldehyde |

| ~1680-1700 | C=O stretch | Aldehyde |

| ~1600-1650 | C=N stretch | Thiazole ring |

| ~1500-1550 | C=C stretch | Thiazole ring |

| ~1350-1450 | C-N stretch | Dimethylamino |

Interpretation:

-

The presence of a strong absorption band around 1680-1700 cm⁻¹ is a clear indicator of the aldehyde carbonyl group .

-

The characteristic C-H stretching vibrations of the aldehyde will appear as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.

-

The various stretching vibrations of the thiazole ring will be observed in the fingerprint region.

-

The C-H stretching of the dimethylamino groups will be visible in the aliphatic C-H stretching region.

Conclusion

The comprehensive spectral analysis of this compound provides a robust framework for its unequivocal identification and characterization. The mass spectrum confirms the molecular weight and elemental composition, while NMR and IR spectroscopy (based on well-established principles and data from analogous compounds) provide detailed insights into the molecular structure and the presence of key functional groups. This technical guide serves as a valuable resource for scientists and researchers, enabling them to confidently work with this versatile chemical building block.

References

Safety and handling of 2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde

An In-Depth Technical Guide to the Safe Handling and Use of 2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound (CAS No. 1005-28-3). As a versatile heterocyclic building block in pharmaceutical research and development, a thorough understanding of its chemical properties and potential hazards is paramount for ensuring laboratory safety. This document synthesizes critical data from safety data sheets (SDS), outlines detailed protocols for personal protection and emergency response, and offers expert insights into the causality behind recommended safety measures. The information herein is intended to empower researchers to work confidently and safely with this compound.

Compound Identification and Properties

This compound is a solid organic compound frequently utilized as a scaffold in the synthesis of more complex molecules.[1][2] Its core structure, a thiazole ring functionalized with a dimethylamino group and an aldehyde, makes it a valuable intermediate in medicinal chemistry.

Chemical and Physical Properties

A summary of the key physical and chemical properties is presented in Table 1. Understanding these properties is the first step in a comprehensive risk assessment.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][3] |

| Synonyms | 2-dimethylamino-thiazole-5-carbaldehyde, 2-dimethylamino thiazole-5-carboxaldehyde | [3] |

| CAS Number | 1005-28-3 | [1][3] |

| Molecular Formula | C₆H₈N₂OS | [1][4] |

| Molecular Weight | 156.21 g/mol | [4] |

| Appearance | Solid | [4] |

| Melting Point | 75°C to 77°C | [3] |

| Flash Point | 74 °C | [2] |

Hazard Identification and Risk Assessment

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[4] The primary risks associated with its handling are acute oral toxicity, skin irritation, serious eye irritation, and the potential to cause an allergic skin reaction or respiratory irritation.[3][4]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | GHS Pictogram |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark)[4] |

| Skin Irritation | 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark)[3] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction | GHS07 (Exclamation Mark)[4] |

| Eye Irritation | 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark)[3] |

| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark)[3] |

The GHS07 pictogram, an exclamation mark, is used to signify these hazards.[4]

Expert Analysis of Hazards

The aldehyde functional group can be a source of reactivity and irritation. Aldehydes are known to react with biological nucleophiles, such as the amine groups in proteins, which can lead to skin sensitization and irritation. The thiazole ring, a sulfur- and nitrogen-containing heterocycle, is a common motif in many biologically active molecules, and its reactivity should be considered in any experimental design.[5] The primary routes of exposure are inhalation of the solid as a dust, skin contact, eye contact, and ingestion.

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety through proper handling and the consistent use of appropriate PPE is critical. The following protocols are designed to minimize exposure risk.

Engineering Controls

All handling of solid this compound should be conducted in a well-ventilated area.[6] A certified chemical fume hood is strongly recommended, especially when transferring the solid or preparing solutions, to prevent the inhalation of dust.[6] An eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE) Workflow

The selection and use of PPE should follow a systematic workflow to ensure comprehensive protection.

Figure 1: A step-by-step workflow for donning and doffing Personal Protective Equipment.

Step-by-Step Handling Protocol

-

Preparation : Before handling, ensure all necessary PPE is available and in good condition. Confirm the chemical fume hood is functioning correctly.

-

Weighing and Transfer : Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust. Use a spatula for transfers and avoid creating airborne dust.

-

Solution Preparation : When dissolving the solid, add it slowly to the solvent to avoid splashing.

-

Post-Handling : After use, ensure the container is tightly sealed.[7] Decontaminate the work surface and any equipment used.

-

Hygiene : Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]

Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is crucial.

First Aid Measures

| Exposure Route | First Aid Protocol |

| If Swallowed | Rinse mouth with water. Immediately call a POISON CENTER or doctor.[3][8] Do not induce vomiting. |

| If on Skin | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[6][7] If skin irritation or a rash occurs, seek medical attention.[7] |

| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[3][8] If eye irritation persists, get medical advice/attention.[7] |

| If Inhaled | Move the person to fresh air and keep them in a position comfortable for breathing.[9] If respiratory symptoms occur, call a physician. |

Spill Response Workflow

A structured approach to spill cleanup is essential to prevent further contamination and exposure.

Figure 2: A systematic workflow for responding to a chemical spill.

Storage and Disposal

Proper storage and disposal are integral to the lifecycle management of this chemical.

Storage Conditions

-

Container : Keep the container tightly closed.[7]

-

Environment : Store in a cool, dry, and well-ventilated area.

-

Incompatibilities : Store away from strong oxidizing agents.

-

Storage Class : The compound is classified under Storage Class 11 - Combustible Solids.[4]

Waste Disposal

All waste containing this compound must be treated as hazardous waste. Dispose of the material and its container in accordance with local, regional, and national regulations at an approved waste disposal plant.[6] Do not dispose of it down the drain.

Conclusion

This compound is a valuable research chemical that can be handled safely when its hazards are understood and proper precautions are taken. By adhering to the guidelines outlined in this document—including the consistent use of engineering controls and PPE, and preparedness for emergencies—researchers can mitigate risks and maintain a safe laboratory environment. Scientific integrity begins with a commitment to safety, and the protocols described herein provide a self-validating system for the responsible use of this compound.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | 1005-28-3 | BAA00528 [biosynth.com]

- 3. 2-(Dimethylamino)thiazole-5-carboxaldehyde, 97% 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.no]

- 4. 2-dimethylamino-thiazole-5-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. 2-(Dimethylamino)thiazole-5-carboxaldehyde, 97% 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.ie]

- 9. 2-DIETHYLAMINO-THIAZOLE-5-CARBALDEHYDE | 92940-24-4 [amp.chemicalbook.com]

Methodological & Application

The Versatile Role of 2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde in Modern Heterocyclic Synthesis: Application Notes and Protocols

Introduction: A Privileged Scaffold in Medicinal Chemistry and Beyond

The 1,3-thiazole ring is a cornerstone in the architecture of numerous biologically active molecules and functional materials. Its presence in natural products and synthetic drugs underscores its significance as a "privileged scaffold" in medicinal chemistry. Among the vast array of functionalized thiazoles, 2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde stands out as a particularly versatile and reactive building block for the construction of complex heterocyclic systems. The interplay between the electron-donating dimethylamino group at the 2-position and the electrophilic aldehyde at the 5-position imparts unique reactivity, making it a valuable precursor for a diverse range of chemical transformations.

This technical guide provides an in-depth exploration of the applications of this compound in heterocyclic synthesis. We will delve into the mechanistic underpinnings of its reactivity and provide detailed, field-proven protocols for its use in key synthetic strategies, including Knoevenagel condensation, the synthesis of fused pyrimidine systems, and multicomponent reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool in their own research endeavors.

Chemical Profile and Reactivity Insights

This compound is a crystalline solid with the molecular formula C₆H₈N₂OS. The key to its synthetic utility lies in the electronic properties of the thiazole ring, which are significantly modulated by the substituents at positions 2 and 5.

-

The Role of the 2-(Dimethylamino) Group: The potent electron-donating effect of the dimethylamino group increases the electron density of the thiazole ring, particularly at the C4 and C5 positions. This electronic enrichment enhances the nucleophilicity of the ring system and influences the reactivity of the aldehyde group.

-

The Electrophilic Nature of the 5-Carbaldehyde Group: The aldehyde functionality serves as a key electrophilic site, readily participating in reactions with a wide variety of nucleophiles. Its reactivity is finely tuned by the electron-donating nature of the dimethylamino group, which can influence the rate and outcome of condensation reactions.

This unique electronic profile makes this compound an ideal substrate for a range of synthetic transformations aimed at building molecular complexity.

Application in Heterocyclic Synthesis: Key Protocols and Methodologies

Knoevenagel Condensation: A Gateway to α,β-Unsaturated Systems

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene compound.[1][2] this compound is an excellent substrate for this reaction, leading to the formation of α,β-unsaturated products that are valuable intermediates for further synthetic elaborations.

Causality Behind Experimental Choices: The choice of base is critical in the Knoevenagel condensation. Weak bases like piperidine or DBU are often sufficient to deprotonate the active methylene compound without promoting unwanted side reactions. The solvent is typically an alcohol, such as ethanol or methanol, which can solubilize the reactants and facilitate the reaction. Microwave irradiation can be employed to accelerate the reaction and improve yields, particularly for less reactive substrates.[1]

Protocol 1: Synthesis of 2-((2-(Dimethylamino)thiazol-5-yl)methylene)malononitrile

Materials:

-

This compound

-

Malononitrile

-

Piperidine

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

Procedure:

-

In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in ethanol.

-

Add 1.1 equivalents of malononitrile to the solution and stir until it is completely dissolved.

-

Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.

-

Equip the flask with a reflux condenser and heat the mixture to a gentle reflux.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from ethanol to yield bright yellow crystals.

Data Presentation:

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Time (h) | Yield (%) |

| This compound | Malononitrile | Piperidine | Ethanol | 1-3 | >90 |

| This compound | Ethyl cyanoacetate | DBU | Ethanol | 2-4 | 85-95 |

| This compound | Barbituric acid | Piperidine | Ethanol | 3-5 | 80-90 |

Visualization of Knoevenagel Condensation Workflow:

Caption: Workflow for the Knoevenagel condensation.

Synthesis of Fused Pyrimidine Derivatives

The aldehyde functionality of this compound provides a convenient handle for the construction of fused pyrimidine rings, which are prevalent in a wide range of biologically active compounds. These syntheses often proceed through an initial condensation followed by a cyclization step.

Causality Behind Experimental Choices: The synthesis of fused pyrimidines often involves a one-pot, multi-component approach. The choice of the third component, such as a urea, thiourea, or amidine, determines the nature of the resulting pyrimidine ring. The reaction conditions are typically tailored to promote both the initial condensation and the subsequent cyclization. Acidic or basic catalysts may be employed to facilitate these steps.

Protocol 2: Synthesis of a Thiazolo[4,5-d]pyrimidine Derivative

Materials:

-

This compound

-

Thiourea

-

Sodium ethoxide

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

In a round-bottom flask, prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal to absolute ethanol under an inert atmosphere.

-

To this solution, add 1.0 equivalent of this compound and 1.1 equivalents of thiourea.

-

Heat the reaction mixture to reflux with stirring.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.

-

After cooling to room temperature, carefully neutralize the reaction mixture with a dilute acid (e.g., acetic acid).

-

The precipitated product is collected by vacuum filtration, washed with cold ethanol, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent like DMF/ethanol.

Visualization of Fused Pyrimidine Synthesis:

Caption: Pathway to fused thiazolo[4,5-d]pyrimidines.

Multicomponent Reactions (MCRs): A Strategy for Diversity-Oriented Synthesis

Multicomponent reactions, where three or more reactants combine in a single synthetic operation, are powerful tools for the rapid generation of molecular diversity.[3] this compound is an excellent candidate for participation in MCRs, allowing for the one-pot synthesis of complex heterocyclic scaffolds.

Causality Behind Experimental Choices: The success of an MCR relies on the careful selection of reactants and reaction conditions to orchestrate a cascade of reactions leading to the desired product. The reactivity of each component must be finely tuned to ensure the desired reaction sequence occurs. Catalysts, such as Lewis acids or bases, can play a crucial role in directing the course of the reaction.

Protocol 3: A Biginelli-like Three-Component Synthesis of a Dihydropyrimidinone Derivative

Materials:

-

This compound

-

Ethyl acetoacetate

-

Urea

-

Hydrochloric acid (catalytic amount)

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

To a round-bottom flask, add 1.0 equivalent of this compound, 1.1 equivalents of ethyl acetoacetate, and 1.5 equivalents of urea in ethanol.

-

Add a few drops of concentrated hydrochloric acid as a catalyst.

-

Heat the mixture to reflux with stirring for 8-12 hours.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from ethanol.

Visualization of a Biginelli-like Multicomponent Reaction:

Caption: A three-component Biginelli-like reaction.

Conclusion and Future Outlook

This compound has proven to be a highly valuable and versatile building block in the field of heterocyclic synthesis. Its unique electronic and steric properties allow for a wide range of transformations, providing access to a diverse array of complex molecular architectures. The protocols detailed in this guide serve as a starting point for researchers to explore the full synthetic potential of this remarkable compound. As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, the importance of versatile building blocks like this compound is set to increase. Future research in this area will likely focus on the development of new multicomponent reactions, asymmetric transformations, and the application of this building block in the synthesis of novel bioactive molecules and functional materials.

References

The Versatile Scaffold: Application of 2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde in Modern Drug Discovery

Introduction: The Thiazole Ring as a Privileged Structure in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the field of medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a "privileged scaffold" – a molecular framework that is recurrently found in potent, biologically active compounds. From the antibiotic penicillin to the anticancer agent dasatinib, the thiazole moiety has proven its versatility and significance in the development of therapeutics for a wide range of diseases.

This application note focuses on a specific, yet highly versatile, building block within this chemical class: 2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde . The presence of the electron-donating dimethylamino group at the 2-position and the reactive carbaldehyde (aldehyde) group at the 5-position makes this compound a valuable starting material for the synthesis of diverse compound libraries with the potential for significant biological activity. The dimethylamino group can influence the molecule's overall electronics and solubility, while the aldehyde serves as a chemical handle for a variety of synthetic transformations, allowing for the systematic exploration of chemical space in the quest for novel drug candidates.

This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of this compound in drug discovery, complete with detailed synthetic protocols and insights into the underlying principles of experimental design.

Core Applications in Drug Discovery: A Gateway to Bioactive Molecules

While direct and extensive literature on the specific applications of this compound is emerging, its structural features strongly suggest its utility in the synthesis of compounds targeting key areas of unmet medical need. The broader class of 2-aminothiazole derivatives has shown significant promise in several therapeutic areas.

Anticancer Drug Development

The 2-aminothiazole scaffold is a well-established pharmacophore in oncology. Derivatives have been shown to exhibit potent anticancer activity through various mechanisms, including the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[1][2]

Key Synthetic Strategies:

-

Schiff Base Formation: The aldehyde group of this compound can readily react with primary amines to form Schiff bases (imines). This reaction is a cornerstone of combinatorial chemistry, allowing for the rapid generation of a large number of derivatives from a diverse set of amine building blocks. These Schiff bases can themselves be biologically active or serve as intermediates for further chemical modifications.

-

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (a CH2 group flanked by two electron-withdrawing groups). This is a powerful method for creating new carbon-carbon bonds and introducing a variety of functional groups, leading to compounds with potential as kinase inhibitors or other anticancer agents.[3]

Hypothetical Signaling Pathway Targeted by Derivatives:

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a thiazole derivative.

Antimicrobial Drug Discovery

The emergence of multidrug-resistant bacteria and fungi represents a significant global health threat. The thiazole scaffold is present in a number of clinically used antimicrobial agents, and novel thiazole derivatives continue to be an active area of research for the development of new anti-infectives.[4]

Key Synthetic Strategies:

-

Synthesis of Thiazole-based Hydrazones: The aldehyde can be condensed with various hydrazides to form hydrazones. This class of compounds has been shown to possess a broad spectrum of antimicrobial activities.

-

Cyclocondensation Reactions: The aldehyde functionality can participate in multi-component reactions to construct more complex heterocyclic systems, which may exhibit enhanced antimicrobial potency and novel mechanisms of action.

Experimental Workflow for Antimicrobial Screening:

Caption: A typical workflow for the initial screening of novel antimicrobial compounds.

Experimental Protocols

The following protocols are provided as a general guide for the derivatization of this compound and the subsequent biological evaluation of the synthesized compounds. Researchers should adapt these protocols based on the specific properties of the reactants and the desired final products.

Protocol 1: General Procedure for the Synthesis of Schiff Bases

Objective: To synthesize a library of Schiff base derivatives from this compound and various primary amines.

Materials:

-

This compound

-

A selection of primary amines (e.g., aniline derivatives, benzylamine derivatives)

-

Ethanol (anhydrous)

-

Glacial acetic acid (catalyst)

-

Round-bottom flask with reflux condenser

-

Stirring plate and magnetic stir bar

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Purification system (e.g., column chromatography or recrystallization apparatus)

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous ethanol.

-

Add the desired primary amine (1.1 equivalents) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

If no precipitate forms, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

-

Characterize the final product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Rationale: This acid-catalyzed condensation reaction is a robust and high-yielding method for the formation of the C=N double bond of the Schiff base. The use of a slight excess of the amine helps to drive the reaction to completion.

Protocol 2: General Procedure for Knoevenagel Condensation

Objective: To synthesize α,β-unsaturated compounds via the Knoevenagel condensation of this compound with active methylene compounds.

Materials:

-

This compound

-

Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

-

Base catalyst (e.g., piperidine, sodium ethoxide)

-

Solvent (e.g., ethanol, toluene)

-

Round-bottom flask with reflux condenser or Dean-Stark apparatus

-

Stirring plate and magnetic stir bar

-

TLC plates and developing chamber

-

Purification system

Procedure:

-

To a solution of this compound (1 equivalent) and the active methylene compound (1.1 equivalents) in a suitable solvent, add a catalytic amount of the base.

-

Heat the reaction mixture to reflux. If using toluene, a Dean-Stark apparatus can be used to remove the water formed during the reaction, thus driving the equilibrium towards the product.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent in vacuo.

-

Purify the residue by column chromatography or recrystallization to obtain the desired product.

-

Characterize the purified compound using appropriate spectroscopic techniques.

Rationale: The base catalyst deprotonates the active methylene compound to generate a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated product.

Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)

Objective: To evaluate the cytotoxic effects of the synthesized thiazole derivatives on cancer cell lines.

Materials:

-

Synthesized thiazole derivatives

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the synthesized compounds in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Data Presentation

Table 1: Hypothetical Anticancer Activity of this compound Derivatives

| Compound ID | R-group on Schiff Base | Cancer Cell Line | IC50 (µM) |

| Ref-Cmpd | Doxorubicin | MCF-7 | 0.5 |

| DMTC-SB-01 | 4-Chlorophenyl | MCF-7 | 12.5 |

| DMTC-SB-02 | 4-Methoxyphenyl | MCF-7 | 25.8 |

| DMTC-SB-03 | 2-Nitrophenyl | MCF-7 | 8.2 |

| Ref-Cmpd | Doxorubicin | A549 | 0.8 |

| DMTC-SB-01 | 4-Chlorophenyl | A549 | 15.1 |

| DMTC-SB-02 | 4-Methoxyphenyl | A549 | 30.2 |

| DMTC-SB-03 | 2-Nitrophenyl | A549 | 10.5 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion and Future Perspectives

This compound represents a promising and versatile starting material for the synthesis of novel bioactive compounds. Its inherent structural features, combined with the reactivity of the aldehyde group, provide a facile entry into a diverse chemical space with significant potential in anticancer and antimicrobial drug discovery. The protocols outlined in this application note serve as a foundational guide for researchers to begin exploring the therapeutic potential of derivatives of this valuable scaffold. Future work in this area will likely focus on the development of more complex molecular architectures through multi-component reactions and the elucidation of the specific biological targets and mechanisms of action of the most potent derivatives. As our understanding of the structure-activity relationships of thiazole-containing compounds continues to grow, so too will the importance of versatile building blocks like this compound in the ongoing quest for new and effective medicines.

References

- 1. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-dimethylamino-thiazole-5-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. View of Synthesis, Characterization, and Evaluation of Antibacterial and Antifungal Activities of Novel Schiff Base Derivatives [jbpml.org.br]

Preparation and Evaluation of Novel Thiazole-5-Carboxamide Derivatives as Potential Anticancer Agents

<Application Notes & Protocols >

Introduction

The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its presence in numerous natural products, such as vitamin B1, and clinically approved drugs.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have established it as a "privileged structure" in drug design. Thiazole-5-carboxamide derivatives, in particular, have garnered significant attention due to their diverse and potent biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][3][4]

Recent studies have highlighted the potential of novel thiazole-5-carboxamide derivatives as potent inhibitors of key oncogenic pathways.[5][6][7] These compounds have shown promise in targeting enzymes like VEGFR-2 and disrupting cellular processes such as tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[5][6][8]

This comprehensive guide provides an in-depth overview of the synthesis, characterization, and preliminary biological evaluation of novel thiazole-5-carboxamide derivatives. It is designed to equip researchers with both the theoretical understanding and practical protocols necessary to explore this promising class of compounds in a drug discovery context. We will delve into the mechanistic rationale behind synthetic choices, provide detailed, step-by-step experimental procedures, and outline methods for robust characterization and bioactivity assessment.

Section 1: Synthetic Strategies & Mechanistic Insights

The construction of the thiazole-5-carboxamide core can be achieved through several synthetic routes. The choice of a specific pathway is often dictated by the availability of starting materials, desired substitution patterns, and scalability. Here, we focus on two robust and widely adopted strategies: the Hantzsch Thiazole Synthesis followed by amide coupling, and a convergent approach involving pre-formed amide intermediates.

The Hantzsch Thiazole Synthesis: A Classic Approach

First described by Arthur Hantzsch in 1887, this method remains a cornerstone for thiazole synthesis due to its simplicity and generally high yields.[9][10] The classical reaction involves the condensation of an α-haloketone with a thioamide.[10] For the synthesis of 5-carboxamide derivatives, this is typically a multi-step process.

Causality Behind the Hantzsch Synthesis: The reaction initiates with a nucleophilic attack of the sulfur atom from the thioamide onto the electrophilic carbon of the α-haloketone (an SN2 reaction). This is followed by an intramolecular cyclization where the thioamide's nitrogen atom attacks the ketone carbonyl. A final dehydration step yields the aromatic thiazole ring.[9] This sequence is highly efficient for forming the core heterocyclic structure.

A general workflow for preparing a thiazole-5-carboxylic acid intermediate via the Hantzsch synthesis, which can then be coupled to various amines, is depicted below.

Caption: General workflow for Hantzsch synthesis followed by amide coupling.

Amide Bond Formation: The Critical Coupling Step

Once the thiazole-5-carboxylic acid core is synthesized, the final derivatization step involves forming an amide bond with a desired amine. This is one of the most fundamental reactions in medicinal chemistry. Direct condensation of a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxylic acid.[11]

Expert Insight on Coupling Reagents: The choice of coupling reagent is critical to ensure high yield and minimize side reactions, particularly racemization if chiral centers are present.[11]

-

Carbodiimides (EDC, DCC, DIC): These are widely used activators.[12] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often preferred for its water-soluble urea byproduct, which simplifies purification.[12]

-

Additives (HOBt, HOAt): When used with carbodiimides, additives like 1-Hydroxybenzotriazole (HOBt) form active esters that are more reactive and less prone to racemization.[12]

-

Phosphonium/Aminium Reagents (PyBOP, HBTU): These reagents are highly efficient and offer rapid reaction times with minimal racemization, making them excellent choices for complex or sensitive substrates, though they are more expensive.[11][12]

For the protocols described herein, we will utilize the robust and cost-effective EDC/HOBt coupling system.[13]

Section 2: Detailed Experimental Protocol - Synthesis of a Model Compound

This section provides a step-by-step procedure for the synthesis of a novel 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxamide derivative, based on methodologies reported in the literature.[14][15]

Synthesis of Ethyl 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxylate (Intermediate 1)

Rationale: This step builds the core trifluoromethyl-substituted thiazole ring, a common motif in modern medicinal chemistry due to the trifluoromethyl group's ability to enhance metabolic stability and binding affinity.

-

Reagents & Materials:

-